4-Methoxy-3-methylbenzamide

Description

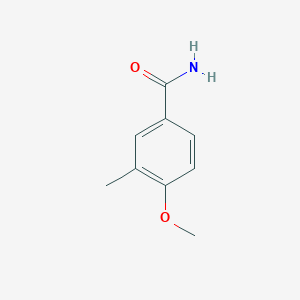

4-Methoxy-3-methylbenzamide (C9H11NO2) is an aromatic amide featuring a benzene ring substituted with a methoxy (-OCH3) group at the para position (C4) and a methyl (-CH3) group at the meta position (C3), with a terminal amide (-CONH2) group.

Propriétés

IUPAC Name |

4-methoxy-3-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-6-5-7(9(10)11)3-4-8(6)12-2/h3-5H,1-2H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXWRQYVEKWWYHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-3-methylbenzamide typically involves the acylation of 4-methoxy-3-methylbenzoic acid with ammonia or an amine. One common method is to react 4-methoxy-3-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then treated with ammonia to yield the amide.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, where the methoxy group can be converted to a hydroxyl group, forming 4-hydroxy-3-methylbenzamide.

Reduction: The compound can be reduced to form the corresponding amine, 4-methoxy-3-methylbenzylamine.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like bromine (Br2) in the presence of a Lewis acid catalyst (e.g., FeBr3) can be used for bromination.

Major Products:

Oxidation: 4-Hydroxy-3-methylbenzamide.

Reduction: 4-Methoxy-3-methylbenzylamine.

Substitution: Various substituted derivatives depending on the reagent used.

Applications De Recherche Scientifique

4-Methoxy-3-methylbenzamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 4-Methoxy-3-methylbenzamide involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The methoxy and methyl groups on the benzene ring can influence the compound’s binding affinity and specificity towards its targets.

Comparaison Avec Des Composés Similaires

Structural and Electronic Comparisons

Table 1: Structural Comparison of Benzamide Derivatives

Key Observations :

- The methyl group at C3 in this compound introduces steric effects that may hinder interactions at the meta position, unlike 4-Methoxybenzamide .

- Electronic effects : The methoxy group (electron-donating) at C4 directs electrophilic substitution to the ortho/para positions, while the methyl group (weakly electron-donating) further modulates reactivity .

Physicochemical Properties

Table 2: Estimated Physical Properties

Notes:

- The methyl group in this compound likely reduces melting point compared to 4-Methoxybenzamide due to decreased crystallinity .

- Solubility : Increased lipophilicity from the methyl group may enhance membrane permeability in biological systems .

Metabolic and Stability Considerations

- Metabolism : Substituted benzamides are often metabolized via hydrolysis (amide cleavage) or hydroxylation. The methyl group in this compound may slow enzymatic degradation compared to 4-Methoxybenzamide .

- Stability : The amide group is generally stable under physiological conditions, but steric effects from the methyl group could influence hydrolysis rates .

Activité Biologique

4-Methoxy-3-methylbenzamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by experimental findings.

Chemical Structure and Properties

This compound is characterized by a methoxy group and a methyl group attached to a benzamide backbone. This structural configuration is crucial for its interaction with biological targets, influencing its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. It may modulate their activity through:

- Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, preventing substrate access and thus altering metabolic pathways.

- Receptor Interaction: It may act as a ligand for certain receptors, influencing signal transduction pathways associated with inflammation, pain, and cancer.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity: Studies have shown that derivatives of 4-methoxybenzamide possess significant anticancer properties. For instance, a derivative demonstrated strong inhibition of cancer cell proliferation in vitro, suggesting potential as a therapeutic agent against various cancers .

- Anti-inflammatory Effects: The compound has been investigated for its anti-inflammatory potential. It interacts with receptors involved in inflammatory pathways, which could lead to therapeutic applications in treating inflammatory diseases.

- Antiviral Properties: Recent research identified derivatives of this compound as having antiviral activity against Hepatitis B Virus (HBV), with one compound showing an IC50 value of 1.99 µM against wild-type HBV .

Table 1: Summary of Biological Activities

Detailed Research Findings

- Anticancer Studies:

-

Anti-inflammatory Mechanisms:

- Research highlighted the compound's ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2, suggesting its potential use in treating conditions like arthritis and other inflammatory disorders.

- Antiviral Efficacy:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.